m-Anisaldehyde

Conformational Analysis DFT Calculations Spectroscopy

Secure your supply of research-grade m-Anisaldehyde (CAS 591-31-1), a meta-substituted benzaldehyde with validated antifungal potency (MIC 1.97 mM) against azole-resistant Candida strains. Its distinct meta-methoxy substitution pattern, which yields four stable conformers versus two in the para-isomer, is irreplaceable for precise organic synthesis and conformational studies. Choose this compound for consistent batch purity (≥98%), air-sensitive storage compliance, and exclusive access to the meta-isomer's unique electronic and biological properties not offered by ortho or para variants.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 591-31-1
Cat. No. B106831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Anisaldehyde
CAS591-31-1
Synonymsm-Anisaldehyde;  3-Methoxybenzaldehyde;  3-Methoxyphenylcarboxaldehyde;  NSC 43794;  m-Methoxybenzaldehyde_x000B_
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=O
InChIInChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3
InChIKeyWMPDAIZRQDCGFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for m-Anisaldehyde (CAS 591-31-1): The Meta-Methoxybenzaldehyde for Research and Industrial Use


m-Anisaldehyde (3-methoxybenzaldehyde, CAS 591-31-1) is a meta-substituted methoxybenzaldehyde that serves as a versatile aromatic aldehyde in organic synthesis, flavor chemistry, and antifungal research. Its molecular formula is C₈H₈O₂ with a molecular weight of 136.15 g/mol . Unlike its para-isomer (p-anisaldehyde), which is widely used in fragrances, m-anisaldehyde possesses distinct conformational, electronic, and biological properties that make it the preferred choice in specific scientific and industrial applications .

Why m-Anisaldehyde (CAS 591-31-1) Cannot Be Replaced by Other Anisaldehydes or Benzaldehydes


The substitution of m-anisaldehyde with its positional isomers (o-anisaldehyde, p-anisaldehyde) or structurally related compounds (benzaldehyde, vanillin, hydroxybenzaldehydes) leads to fundamentally different outcomes in both chemical and biological systems. These differences stem from the meta-position of the methoxy group, which dictates distinct conformational equilibria [1], electronic resonance patterns [2], and biological target interactions . Such variations can critically impact reaction yields, spectroscopic signatures, and biological activity, making m-anisaldehyde irreplaceable in applications where the specific meta-substitution pattern is required.

Quantitative Evidence Guide for m-Anisaldehyde (CAS 591-31-1) Differentiation


Conformational Flexibility: m-Anisaldehyde Exhibits Four Stable Conformers vs. Two for p-Anisaldehyde

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level reveal that m-anisaldehyde possesses four stable conformers at room temperature, while its para-isomer, p-anisaldehyde, contains only two [1]. This increased conformational flexibility in m-anisaldehyde arises from the meta-methoxy substitution, which reduces rotational symmetry and allows more low-energy conformations compared to the para-substituted analog [2]. The equilibrium between all conformers is readily accessible at room temperature, as confirmed by experimental UV-Vis and 13C NMR spectra [1].

Conformational Analysis DFT Calculations Spectroscopy

Antifungal Activity: m-Anisaldehyde Demonstrates Superior Potency (MIC 1.97 mM) Against Fungi Compared to Benzaldehyde and Vanillin

In a comparative structure-function analysis, m-anisaldehyde exhibited a total mean minimum inhibitory concentration (MIC) of 1.97 mM against fungal strains after 4 days of incubation at 25 °C. This potency was significantly greater than that of benzaldehyde (MIC 3.30 mM) and vanillin (MIC 5.71 mM) [1]. The antifungal activity order among anisaldehyde isomers was determined to be m-anisaldehyde > o-anisaldehyde > p-anisaldehyde [1]. Additionally, m-anisaldehyde has been shown to retain significant activity against fluconazole-resistant Candida isolates, with its mechanism of action involving inhibition of H+-ATPase activity at MIC₉₀ values .

Antifungal Structure-Activity Relationship Candida

Enzyme Substrate Specificity: m-Anisaldehyde Shows 25% Relative Activity with Benzaldehyde Dehydrogenase vs. 11% for 3-Hydroxybenzaldehyde

In enzymatic studies using benzaldehyde dehydrogenase from Antirrhinum majus, m-anisaldehyde displayed a relative activity of 25% compared to the natural substrate benzaldehyde (set at 100%). In contrast, 3-hydroxybenzaldehyde, a structurally related analog, exhibited only 11% relative activity under identical conditions [1]. This indicates that the methoxy group at the meta-position provides better substrate recognition and turnover than the hydroxy group at the same position.

Enzymology Substrate Specificity Biotransformation

Ozonation Reactivity: m-Anisaldehyde is More Reactive than Benzaldehyde and Other Substituted Benzaldehydes

Kinetic studies of ozonation reactions reveal that anisaldehydes (including m-anisaldehyde) exhibit higher reactivity compared to unsubstituted benzaldehyde and many other substituted benzaldehydes. The reactivity order was established as anisaldehyde > p-tolualdehyde > benzaldehyde > p- and m-chlorobenzaldehydes > p- and m-nitrobenzaldehydes [1]. This trend correlates with the electron-donating nature of the methoxy group, which enhances the electron density on the aromatic ring and increases susceptibility to electrophilic attack by ozone [1].

Reaction Kinetics Ozonolysis Environmental Chemistry

Optimal Research and Industrial Application Scenarios for m-Anisaldehyde (CAS 591-31-1)


Antifungal Research and Development

Given its superior antifungal potency (MIC 1.97 mM) compared to benzaldehyde and vanillin [1], and its retained activity against azole-resistant Candida strains , m-anisaldehyde is an ideal candidate for studies focused on novel antifungal agents, particularly those targeting membrane-bound H+-ATPases. Its defined structure-activity relationship among anisaldehyde isomers (meta > ortho > para) provides a valuable tool for mechanistic investigations of antifungal action [1].

Spectroscopic and Conformational Analysis

The presence of four stable conformers in m-anisaldehyde, compared to two in p-anisaldehyde [2], makes it a compelling model compound for studying conformational equilibria using techniques like NMR, IR, and Raman spectroscopy. Its complex conformational landscape offers a richer dataset for validating computational methods and understanding the interplay between molecular structure and spectral signatures [2].

Enzymatic and Metabolic Studies

m-Anisaldehyde's distinct activity with benzaldehyde dehydrogenase (25% relative activity) compared to 3-hydroxybenzaldehyde (11%) [3] positions it as a valuable substrate for investigating the substrate specificity and catalytic mechanisms of aldehyde-metabolizing enzymes. It can be used to probe the structural requirements for enzyme recognition and turnover.

Organic Synthesis and Chemical Intermediates

As a meta-substituted methoxybenzaldehyde, m-anisaldehyde serves as a crucial building block for synthesizing more complex aromatic compounds, including pharmaceuticals and agrochemicals. Its unique electronic properties and reactivity profile, distinct from the para-isomer, are essential for achieving specific substitution patterns in target molecules. It has been utilized as an inhibitor of NNK metabolism and as an eluent in chromatographic separations .

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